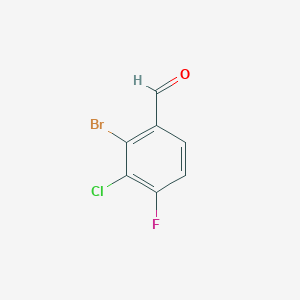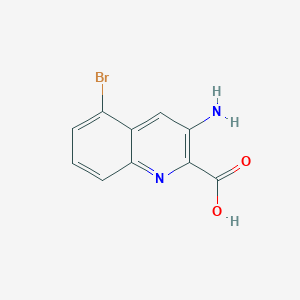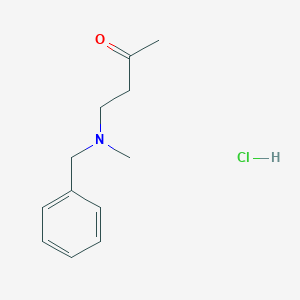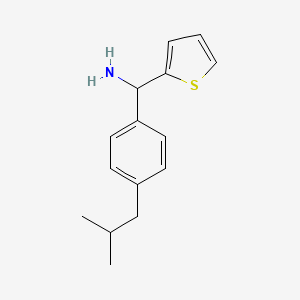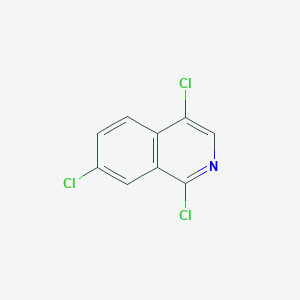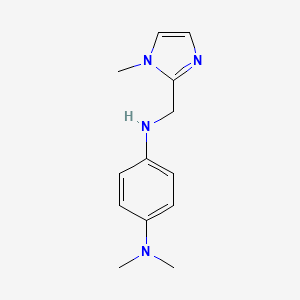
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine is a compound that features both an imidazole ring and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the acid-catalyzed methylation of imidazole using methanol . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions on the benzene ring can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
4,4’-Bipyridine: A related compound with a similar structure but different functional groups.
Uniqueness
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine is unique due to its specific combination of an imidazole ring and a benzene ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler or structurally different compounds.
Eigenschaften
Molekularformel |
C13H18N4 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
4-N,4-N-dimethyl-1-N-[(1-methylimidazol-2-yl)methyl]benzene-1,4-diamine |
InChI |
InChI=1S/C13H18N4/c1-16(2)12-6-4-11(5-7-12)15-10-13-14-8-9-17(13)3/h4-9,15H,10H2,1-3H3 |
InChI-Schlüssel |
HWWDGHOZSODOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CNC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)

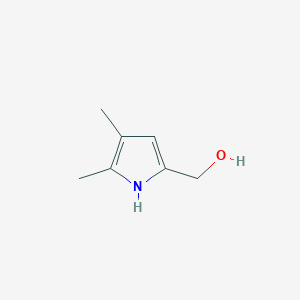
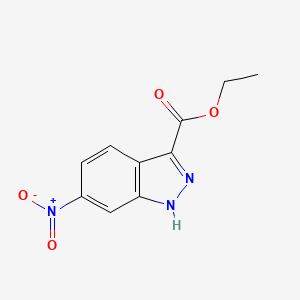
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
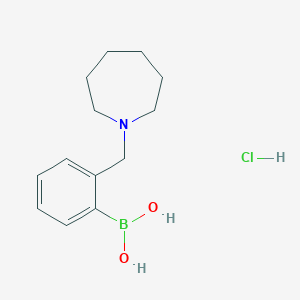
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
